Cas no 39547-01-8 (2-methylcyclopropanecarbaldehyde)
39547-01-8 structure
Product Name:2-methylcyclopropanecarbaldehyde
CAS-nummer:39547-01-8
MF:C5H8O
MW:84.1164216995239
CID:1514344
PubChem ID:13379958
Update Time:2025-04-23
2-methylcyclopropanecarbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- Cyclopropanecarboxaldehyde, 2-methyl-
- 2-methylcyclopropanecarbaldehyde
- 2-Methyl-cyclopropanecarbaldehyde
- trans-2-methylcyclopropanecarbaldehyde
- F92089
- AKOS012321435
- (1S,2S)-2-methylcyclopropanecarbaldehyde
- CS-0230947
- 39547-01-8
- 2-methyl-1-cyclopropanecarbaldehyde
- 2-Methyl-cyclopropanecarboxaldehyde
- (1R,2S)-2-methylcyclopropanecarbaldehyde
- Z1079442440
- (1R,2R)-2-methylcyclopropanecarbaldehyde
- (1S,2R)-2-methylcyclopropanecarbaldehyde
- EN300-106327
- LUAHIAJUNPNXHL-UHFFFAOYSA-N
- 179799-00-9
- cis-2-methylcyclopropanecarbaldehyde
- 394735-00-3
- 2-methylcyclopropane-1-carbaldehyde
-
- Inchi: 1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3
- InChI-sleutel: LUAHIAJUNPNXHL-UHFFFAOYSA-N
- LACHT: O=CC1CC1C
Berekende eigenschappen
- Exacte massa: 84.05754
- Monoisotopische massa: 84.057514874g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 6
- Aantal draaibare bindingen: 1
- Complexiteit: 68.3
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- PSA: 17.07
2-methylcyclopropanecarbaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-106327-100mg |
2-methylcyclopropane-1-carbaldehyde |
39547-01-8 | 95.0% | 100mg |
$342.0 | 2022-10-09 | |
| Enamine | EN300-106327-250mg |
2-methylcyclopropane-1-carbaldehyde |
39547-01-8 | 95.0% | 250mg |
$487.0 | 2022-10-09 | |
| Enamine | EN300-106327-500mg |
2-methylcyclopropane-1-carbaldehyde |
39547-01-8 | 95.0% | 500mg |
$768.0 | 2022-10-09 | |
| Enamine | EN300-106327-1000mg |
2-methylcyclopropane-1-carbaldehyde |
39547-01-8 | 95.0% | 1g |
$986.0 | 2022-10-09 | |
| Enamine | EN300-106327-2500mg |
2-methylcyclopropane-1-carbaldehyde |
39547-01-8 | 95.0% | 2500mg |
$1931.0 | 2022-10-09 | |
| Enamine | EN300-106327-5000mg |
2-methylcyclopropane-1-carbaldehyde |
39547-01-8 | 95.0% | 5g |
$2858.0 | 2022-10-09 | |
| Enamine | EN300-106327-10000mg |
2-methylcyclopropane-1-carbaldehyde |
39547-01-8 | 95.0% | 10g |
$4236.0 | 2022-10-09 | |
| TRC | C993023-10mg |
2-Methyl-cyclopropanecarboxaldehyde |
39547-01-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993023-50mg |
2-Methyl-cyclopropanecarboxaldehyde |
39547-01-8 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C993023-100mg |
2-Methyl-cyclopropanecarboxaldehyde |
39547-01-8 | 100mg |
$ 250.00 | 2022-06-06 |
2-methylcyclopropanecarbaldehyde Gerelateerde literatuur
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
39547-01-8 (2-methylcyclopropanecarbaldehyde) Gerelateerde producten
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- 252009-68-0(Cyclopropanecarboxaldehyde,2-hexyl-, (1R,2S)-)
- 737766-38-0(Cyclopropanecarboxaldehyde, 2-octyl-, (1R,2S)-)
- 844436-85-7(Cyclopropanecarboxaldehyde, 2-methyl-3-pentyl-, (1S,2R,3S)-)
- 844637-97-4([1,1'-Bicyclopropyl]-2-carboxaldehyde, 3-methyl-, (1S,2S,3R)-)
- 139765-03-0((1R,2S)-2-methylcyclopropane-1-carbaldehyde)
- 873093-50-6(Cyclopropanecarboxaldehyde, 2-methyl-3-pentyl-, (1R,2S,3R)-rel-)
- 844637-96-3(Cyclopropanecarboxaldehyde, 2-methyl-3-(1-methylethyl)-, (1S,2R,3S)-)
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